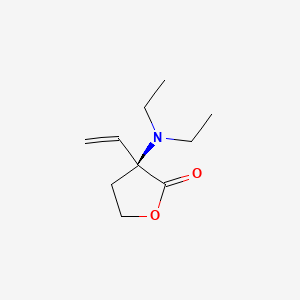
(3S)-3-(diethylamino)-3-ethenyloxolan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S)-3-(diethylamino)-3-ethenyloxolan-2-one is a chemical compound with a unique structure that includes a diethylamino group and an ethenyl group attached to an oxolanone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-(diethylamino)-3-ethenyloxolan-2-one typically involves the reaction of diethylamine with an appropriate oxolanone precursor under controlled conditions. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction. The process may also involve steps such as purification and isolation of the final product to ensure its purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes as described above. The process would be optimized for efficiency, cost-effectiveness, and scalability. This could include the use of automated systems for reaction monitoring and control, as well as advanced purification techniques to achieve high-quality products.
化学反应分析
Types of Reactions
(3S)-3-(diethylamino)-3-ethenyloxolan-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The diethylamino and ethenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation may yield oxolanone derivatives with different functional groups, while substitution reactions can produce a variety of substituted oxolanone compounds.
科学研究应用
(3S)-3-(diethylamino)-3-ethenyloxolan-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Researchers study the compound’s interactions with biological molecules to understand its potential effects on biological systems.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets in the body.
Industry: this compound is used in the development of new materials and products, leveraging its unique chemical properties.
作用机制
The mechanism of action of (3S)-3-(diethylamino)-3-ethenyloxolan-2-one involves its interaction with specific molecular targets and pathways. The diethylamino group and ethenyl group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- (3S)-3-(dimethylamino)-3-ethenyloxolan-2-one
- (3S)-3-(diethylamino)-3-propyloxolan-2-one
- (3S)-3-(diethylamino)-3-butyloxolan-2-one
Uniqueness
(3S)-3-(diethylamino)-3-ethenyloxolan-2-one is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to exhibit distinct chemical and biological properties compared to similar compounds. The presence of the ethenyl group, in particular, provides opportunities for unique chemical reactions and interactions that are not possible with other similar compounds.
属性
CAS 编号 |
79987-60-3 |
|---|---|
分子式 |
C10H17NO2 |
分子量 |
183.25 g/mol |
IUPAC 名称 |
(3S)-3-(diethylamino)-3-ethenyloxolan-2-one |
InChI |
InChI=1S/C10H17NO2/c1-4-10(11(5-2)6-3)7-8-13-9(10)12/h4H,1,5-8H2,2-3H3/t10-/m1/s1 |
InChI 键 |
XKCASSSXWKDNEL-SNVBAGLBSA-N |
SMILES |
CCN(CC)C1(CCOC1=O)C=C |
手性 SMILES |
CCN(CC)[C@@]1(CCOC1=O)C=C |
规范 SMILES |
CCN(CC)C1(CCOC1=O)C=C |
Key on ui other cas no. |
79987-60-3 |
同义词 |
ethylene-vinyl-N,N,-diethylglycinate copolymer EVG-COPOLYMER |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-amino-3-[[2-amino-3-[4-[(6-methoxyquinolin-8-yl)amino]pentylamino]-3-oxopropyl]disulfanyl]-N-[4-[(6-methoxyquinolin-8-yl)amino]pentyl]propanamide](/img/structure/B1222662.png)
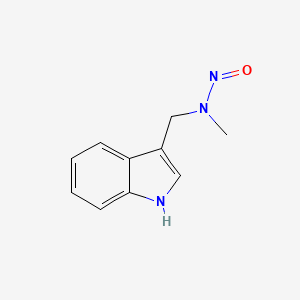
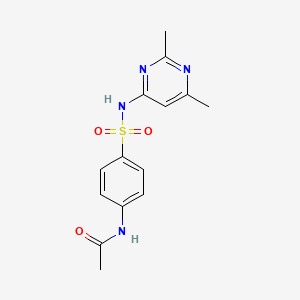

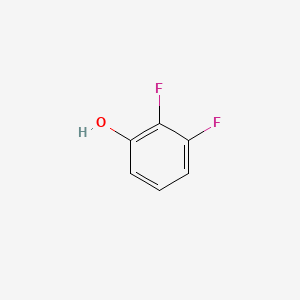
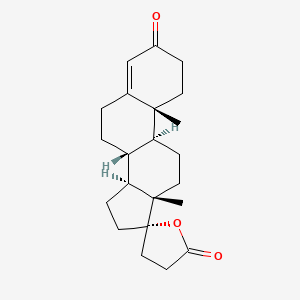
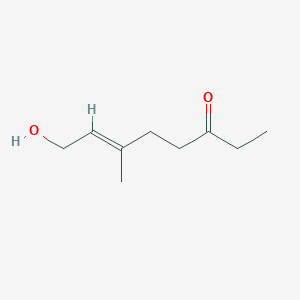
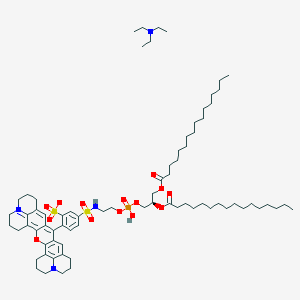
![1-[(6,7-dimethoxy-2-oxo-1H-quinolin-3-yl)methyl]-3-(4-fluorophenyl)-1-[2-(1-pyrrolidinyl)ethyl]urea](/img/structure/B1222678.png)
![N-(4-acetamidophenyl)-2-[(5-cyclopropyl-4-ethyl-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B1222680.png)
![2-[(2-Fluorophenyl)methylthio]-5-(4-methylphenyl)-1,3,4-oxadiazole](/img/structure/B1222682.png)


